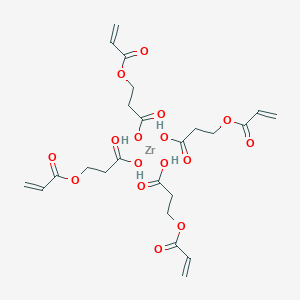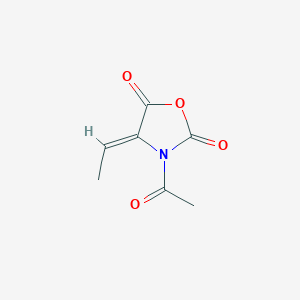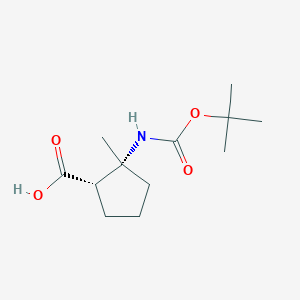
((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate: is a complex organic compound characterized by its unique tetrahydrofuran ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate typically involves the esterification of a hydroxy-methoxytetrahydrofuran derivative with pivalic acid. The reaction conditions often require the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
化学反応の分析
Types of Reactions
((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted tetrahydrofuran derivatives.
科学的研究の応用
Chemistry
In chemistry, ((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in biochemical pathways. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding cellular processes and developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. Its derivatives may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
作用機序
The mechanism of action of ((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. By modulating the activity of these targets, the compound can influence various biochemical pathways and exert its effects.
類似化合物との比較
Similar Compounds
- ((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl acetate
- ((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl butyrate
- ((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl propionate
Uniqueness
Compared to its analogs, ((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate is unique due to the presence of the pivalate ester group. This group imparts distinct physicochemical properties, such as increased steric hindrance and stability, which can influence the compound’s reactivity and interactions with other molecules.
特性
CAS番号 |
138147-16-7 |
|---|---|
分子式 |
C11H20O5 |
分子量 |
232.27 g/mol |
IUPAC名 |
[(2R,3S,5R)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H20O5/c1-11(2,3)10(13)15-6-8-7(12)5-9(14-4)16-8/h7-9,12H,5-6H2,1-4H3/t7-,8+,9+/m0/s1 |
InChIキー |
LVXNBYHAAHVEJL-DJLDLDEBSA-N |
異性体SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@H](C[C@@H](O1)OC)O |
正規SMILES |
CC(C)(C)C(=O)OCC1C(CC(O1)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[(4S)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B1141689.png)

